(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 251093-34-2
VCID: VC21089879
InChI: InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
SMILES: CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol

CAS No.: 251093-34-2

Cat. No.: VC21089879

Molecular Formula: C23H25NO

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol - 251093-34-2

Specification

CAS No. 251093-34-2
Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
IUPAC Name (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol
Standard InChI InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
Standard InChI Key BOZCOAZLVQXGKP-AUSIDOKSSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
SMILES CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator